molecular formula C16H22F2N2O B6126210 4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one

4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one

Cat. No.: B6126210
M. Wt: 296.35 g/mol
InChI Key: QALZEILALPTNSV-UHFFFAOYSA-N
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Description

4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one typically involves multiple steps. One common method includes the reaction of 3,5-difluorobenzylamine with 2,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dichlorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one
  • 4-[(3,5-Dimethylphenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one

Uniqueness

4-[(3,5-Difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

4-[(3,5-difluorophenyl)methylamino]-1-(2,2-dimethylpropyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O/c1-16(2,3)10-20-9-14(7-15(20)21)19-8-11-4-12(17)6-13(18)5-11/h4-6,14,19H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALZEILALPTNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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